2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-10(13)9-6-4-5-7-11(9)16-8-12(15)14-2/h4-7,10H,3,8,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJOEEOJHLKCDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1OCC(=O)NC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Analog Development of 2 2 1 Aminopropyl Phenoxy N Methylacetamide
Retrosynthetic Analysis and Synthetic Pathways for 2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide
A retrosynthetic analysis of this compound reveals two primary and logical synthetic pathways. These routes are based on the disconnection of the most synthetically accessible bonds: the amide bond and the ether bond.
Pathway A: Amide Bond Disconnection This approach involves the late-stage formation of the N-methylacetamide group. The primary disconnection is between the carbonyl carbon and the nitrogen atom of the amide. This identifies 2-[2-(1-aminopropyl)phenoxy]acetic acid and methylamine (B109427) as the key precursors. The synthesis of the acetic acid intermediate would begin with the etherification of a suitably protected 2-(1-aminopropyl)phenol (B12087343).
Pathway B: Ether Bond Disconnection Alternatively, the ether linkage can be disconnected. This strategy, based on the Williamson ether synthesis, identifies 2-(1-aminopropyl)phenol and a reactive N-methylacetamide derivative, such as 2-chloro-N-methylacetamide, as the principal starting materials. This route is often more direct if the starting phenol (B47542) is readily available.
The successful synthesis of the target compound relies on the preparation and reaction of several key intermediates. The conditions for these reactions are based on well-established methodologies for ether and amide formation. nih.gov
A common synthetic route would involve the reaction between a phenol and a haloacetic acid to form a phenoxyacetic acid, which is then converted to the final acetamide (B32628). nih.gov For the target molecule, this would involve the initial synthesis of 2-(1-aminopropyl)phenol, which serves as a crucial building block. The primary amine of this intermediate would likely require a protecting group, such as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, to prevent side reactions during the etherification and subsequent amide coupling steps.
Below is a table outlining the key intermediates and typical reaction conditions for a plausible synthetic route.
| Intermediate | Precursors | Reaction Type | Typical Reagents and Conditions |
| N-Boc-2-(1-aminopropyl)phenol | 2-(1-aminopropyl)phenol | Amine Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂, Triethylamine (TEA), Dichloromethane (DCM), Room Temperature |
| tert-butyl {1-[2-(carboxymethoxy)phenyl]propyl}carbamate | N-Boc-2-(1-aminopropyl)phenol, Chloroacetic acid | Williamson Ether Synthesis | Sodium hydroxide (B78521) (NaOH), Water, Heat |
| tert-butyl {1-[2-(2-(methylamino)-2-oxoethoxy)phenyl]propyl}carbamate | The phenoxyacetic acid intermediate, Methylamine | Amide Coupling | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide), Room Temperature |
| This compound | The protected final compound | Deprotection | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent (e.g., Dioxane, DCM) |
Optimizing the synthesis is crucial for achieving high yield and purity, which is essential for subsequent pharmacological studies. Key optimization strategies focus on reaction conditions, purification methods, and minimizing side-product formation.
Ether Synthesis: The Williamson ether synthesis step can be optimized by carefully selecting the base and solvent system. The use of a stronger base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or THF can improve reaction rates and yields compared to aqueous NaOH. However, temperature control is critical to prevent undesired side reactions.
Amide Coupling: The choice of coupling agent is paramount for efficient amide bond formation while minimizing racemization at the chiral center. Modern coupling agents like HATU or TBTU are often preferred over classic reagents like DCC for their higher yields and reduced side products. nih.gov Optimization involves screening different coupling agents, bases (e.g., DIPEA, N-methylmorpholine), and solvents.
Protecting Group Strategy: The selection of the amine protecting group is critical. The group must be stable to the conditions of both etherification and amide coupling but readily cleavable in the final step without affecting other parts of the molecule. The Boc group is often ideal due to its stability and ease of removal under acidic conditions.
Purification: Each intermediate must be purified to ensure the success of the subsequent step. Column chromatography is a standard method for purification. For the final product, recrystallization or preparative HPLC may be employed to achieve high purity. Developing an optimized synthesis of key intermediates is a common focus in pharmaceutical chemistry to ensure efficient production. researchgate.net
Design and Synthesis of Structural Analogs and Derivatives of this compound
The development of structural analogs is a cornerstone of medicinal chemistry, aimed at exploring the structure-activity relationship (SAR) and improving the compound's properties. The structure of this compound offers several points for modification.
Modifications can be systematically introduced across the molecular scaffold to probe the chemical space and identify compounds with enhanced characteristics.
Phenoxy Ring Substitution: Electron-withdrawing or electron-donating groups can be installed on the phenyl ring to alter electronic properties and metabolic stability. Halogen or nitro group substitutions have been shown to influence the activity of other phenoxy derivatives. nih.gov
Alkylamine Side Chain: The length and branching of the aminopropyl chain can be varied. Analogs could include aminomethyl, aminoethyl, or aminobutyl groups to assess the impact of chain length on activity.
N-methylacetamide Moiety: The N-methyl group can be replaced with larger alkyl groups (e.g., ethyl, propyl) or cyclic structures. The entire acetamide linker can also be replaced with other functionalities, such as sulfonamides or reversed amides, to explore different chemical properties.
Isosteric Replacements: The ether oxygen atom is a key point for isosteric replacement. Replacing the oxygen with a sulfur atom (to form a thioether) or a methylene (B1212753) group (CH₂) can significantly alter the molecule's conformation and physicochemical properties while potentially retaining its binding mode.
| Modification Site | Example Analogs | Potential Impact |
| Phenyl Ring | 4-Chloro-, 4-Fluoro-, 4-Methoxy- derivatives | Altered lipophilicity, metabolic stability, and electronic properties |
| Alkylamine Chain | Aminomethyl, Aminoethyl, 2-Aminobutyl derivatives | Modified spatial orientation and basicity (pKa) of the amine |
| N-Alkyl Group | N-Ethyl-, N-Propyl-, N-Cyclopropyl- acetamide | Changes in steric bulk and hydrogen bonding capacity |
| Ether Linkage | Thioether (-S-), Methylene bridge (-CH₂-) | Altered bond angles, conformational flexibility, and lipophilicity |
The 1-aminopropyl group contains a chiral center, meaning the compound exists as a pair of enantiomers (R and S forms). Since enantiomers can have different pharmacological activities and metabolic profiles, their stereoselective synthesis is of high importance.
There are two primary approaches to obtaining enantiomerically pure forms:
Chiral Resolution: The racemic mixture of the final compound or a late-stage intermediate can be separated. This is often achieved by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid or camphorsulfonic acid) followed by fractional crystallization. Alternatively, chiral chromatography (using a chiral stationary phase) can be used for separation.
Asymmetric Synthesis: This "chiral pool" approach involves using an enantiomerically pure starting material, such as (R)- or (S)-2-amino-1-propanol, which can be chemically elaborated to the desired target. Another strategy is to introduce the chirality via a stereoselective reaction, such as the asymmetric reduction of a ketone or imine precursor, using a chiral catalyst or reagent. nih.gov Such methods allow for the direct synthesis of a single enantiomer, which is often more efficient than resolution. chemrxiv.org
Prodrugs are inactive or less active precursors that are converted in vivo to the active parent drug. mdpi.com The primary amine in this compound is an ideal functional group to which a "promoiety" can be attached to create a prodrug. This can improve properties such as solubility, membrane permeability, or targeted delivery.
Several prodrug strategies can be envisioned for this compound:
Amide-Based Prodrugs: The amine can be acylated with amino acids like L-valine or L-glycine. nih.gov This can enhance water solubility and potentially target amino acid transporters in the body for improved absorption. These amide bonds are often cleaved by endogenous amidases to release the active amine.
Carbamate-Based Prodrugs: Linking a promoiety via a carbamate (B1207046) bond is another common strategy. These can be designed to be cleaved by esterases in the plasma. For example, (oxodioxolenyl)methyl carbamates have been explored as systems that undergo enzyme-triggered release. nih.gov
Self-Immolative Linkers: More advanced strategies involve using self-immolative linkers. In these systems, an initial enzymatic cleavage at a distal site on the promoiety triggers an electronic cascade that leads to the spontaneous cleavage of the bond connecting the linker to the amine, ensuring efficient release of the parent drug. nih.gov The stability of prodrugs can be tuned by modifying the linker. nih.gov
| Prodrug Strategy | Promoiety Example | Cleavage Mechanism | Potential Advantage |
| Amino Acid Conjugate | L-Valine, L-Glycine | Peptidases/Amidases | Targeting amino acid transporters, improved solubility |
| Acyloxymethyl Carbamate | Pivaloyloxymethyl (POM) | Esterases | Enhanced lipophilicity and cell permeability |
| (Oxodioxolenyl)methyl Carbamate | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl | Esterases | Controlled release kinetics |
Molecular and Cellular Pharmacological Characterization of 2 2 1 Aminopropyl Phenoxy N Methylacetamide
Receptor Binding and Ligand-Target Interactions
Affinity and Selectivity Profiles Against Recombinant Receptor Systems
No data is currently available regarding the binding affinity (typically measured as Ki or Kd values) of 2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide for any specific recombinant receptor systems. To characterize this, radioligand binding assays or other equivalent methodologies would be required to determine the compound's affinity for a wide range of receptors, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.
Receptor Subtype Selectivity of this compound
Information on the receptor subtype selectivity of this compound is not available. Such studies would involve screening the compound against a panel of closely related receptor subtypes to determine if it exhibits preferential binding to a particular subtype. This is a critical step in understanding its potential specific biological effects.
Orthosteric and Allosteric Modulatory Properties
There is no information available to determine whether this compound acts as an orthosteric ligand, binding to the primary receptor binding site, or as an allosteric modulator, binding to a secondary site to modulate the effects of the primary ligand. nih.govresearchgate.net Functional assays in conjunction with binding studies would be necessary to characterize these properties.
Enzyme Inhibition and Modulation Studies
Kinetic Analysis of Enzyme Interactions
No studies have been published detailing the kinetic analysis of the interaction between this compound and any specific enzymes. Such an analysis would involve determining the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the corresponding kinetic parameters. libretexts.orgkhanacademy.org
Inhibition Constants (Ki) and IC50 Determination
There is no publicly available data on the inhibition constants (Ki) or the half-maximal inhibitory concentrations (IC50) of this compound for any enzymes. These values are essential for quantifying the potency of a compound as an enzyme inhibitor. nih.gov
Transporter Interaction and Uptake Studies
No research data is available regarding the interaction of this compound with cellular transporters or its mechanisms of uptake into cells.
Assessment of Monoamine Transporter Inhibition
There are no published studies assessing the inhibitory activity of this compound on monoamine transporters such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), or norepinephrine (B1679862) transporter (NET). Consequently, data on its potency (e.g., IC50 values) and selectivity for these transporters are not available.
Cellular Uptake Mechanism Elucidation
Investigations into the mechanisms by which this compound enters cells have not been reported. There is no information to determine whether its uptake is an active or passive process, or if it involves specific endocytotic pathways.
Ion Channel Modulatory Activities
The effects of this compound on the function of various ion channels have not been characterized in the scientific literature.
Patch-Clamp Electrophysiology Investigations
No studies utilizing patch-clamp electrophysiology to examine the direct effects of this compound on ion channel currents have been published. This technique is crucial for determining whether a compound acts as a blocker, activator, or modulator of ion channels.
Receptor-Operated and Voltage-Gated Channel Interactions
There is no available data on the interaction of this compound with either receptor-operated channels (activated by ligand binding) or voltage-gated channels (activated by changes in membrane potential).
Intracellular Signaling Pathway Elucidation
The downstream effects of this compound on intracellular signaling pathways remain unknown. No research has been published that explores how this compound might alter cellular function following a potential interaction with a primary molecular target.
G Protein Coupling and Second Messenger Activation
The interaction of a novel compound with G protein-coupled receptors (GPCRs) is a fundamental aspect of pharmacological profiling. This typically involves assays to determine which G protein subtypes (e.g., Gs, Gi/o, Gq/11) are activated or inhibited upon receptor binding. Such studies would quantify the compound's potency and efficacy in modulating these signaling pathways.
Following G protein activation, the generation of second messengers is a critical downstream event. Standard in vitro assessments would measure changes in the intracellular concentrations of key second messengers. However, no data is available on whether this compound influences the levels of these critical signaling molecules.
Table 1: Investigational Parameters for G Protein Coupling and Second Messenger Activation of this compound
| Parameter | Investigational Method | Status of Available Data |
| G Protein Subtype Selectivity | Radioligand Binding Assays, BRET/FRET Assays | No Data Available |
| Potency (EC50/IC50) at G Proteins | Concentration-Response Curves | No Data Available |
| Efficacy (Emax) of G Protein Activation | Functional Assays (e.g., GTPγS binding) | No Data Available |
| Cyclic AMP (cAMP) Modulation | ELISA, HTRF Assays | No Data Available |
| Inositol Phosphate (IP) Accumulation | IP-One HTRF Assay | No Data Available |
| Intracellular Calcium (Ca2+) Mobilization | Fluorescent Calcium Indicators (e.g., Fura-2, Fluo-4) | No Data Available |
Kinase Phosphorylation Cascades and Receptor Desensitization
The activation of GPCRs often triggers intracellular kinase phosphorylation cascades, which play a crucial role in signal amplification and diversification. Key pathways frequently investigated include the Mitogen-Activated Protein Kinase (MAPK) cascade, involving kinases such as ERK1/2, JNK, and p38, as well as the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway. The phosphorylation status of these kinases would be a primary focus of in vitro characterization.
Prolonged or repeated exposure of a receptor to an agonist typically leads to receptor desensitization, a process that dampens the signaling response. This is often mediated by G protein-coupled receptor kinases (GRKs) and the subsequent recruitment of β-arrestins. Investigating the potential of this compound to induce these processes would be vital for understanding its long-term cellular effects. At present, there is no published research on these aspects for this compound.
Table 2: Key Endpoints for Kinase Activation and Receptor Desensitization Studies of this compound
| Process | Key Protein/Endpoint | Common Assay | Status of Available Data |
| MAPK Pathway | Phospho-ERK1/2, Phospho-JNK, Phospho-p38 | Western Blot, In-Cell Western, ELISA | No Data Available |
| PI3K/Akt Pathway | Phospho-Akt, Phospho-mTOR | Western Blot, ELISA | No Data Available |
| Receptor Phosphorylation | Phospho-specific Receptor Antibodies | Immunoprecipitation, Western Blot | No Data Available |
| β-Arrestin Recruitment | BRET/FRET Assays, PathHunter Assays | Live-Cell Imaging, Luminescence Assays | No Data Available |
Gene Expression and Proteomic Modulations in In Vitro Models
To gain a broader understanding of the cellular impact of a compound, analyses of global changes in gene expression and protein abundance are often performed. Techniques such as quantitative polymerase chain reaction (qPCR) can be used to study the expression of specific genes of interest that are known to be downstream of the investigated signaling pathways. For a more comprehensive view, microarray or RNA-sequencing (RNA-Seq) analyses can reveal genome-wide changes in transcript levels.
Proteomic studies, utilizing methods like mass spectrometry, can identify and quantify alterations in the cellular proteome following treatment with the compound. This can uncover novel targets and pathways affected by the molecule. For this compound, no such studies have been published, leaving its effects on cellular gene expression and protein landscapes entirely unknown.
Table 3: Approaches for Analyzing Gene Expression and Proteomic Changes Induced by this compound
| Level of Analysis | Technique | Potential Insights | Status of Available Data |
| Gene Expression (Targeted) | Quantitative PCR (qPCR) | Modulation of specific downstream genes | No Data Available |
| Gene Expression (Global) | Microarray, RNA-Sequencing | Genome-wide transcriptional changes | No Data Available |
| Protein Expression (Targeted) | Western Blot | Changes in specific protein levels | No Data Available |
| Protein Expression (Global) | Mass Spectrometry (e.g., LC-MS/MS) | Global proteomic alterations | No Data Available |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 2 1 Aminopropyl Phenoxy N Methylacetamide and Its Analogs
Elucidation of Pharmacophores and Key Binding Motifs
A pharmacophore model for this class of compounds generally consists of three key regions that are essential for interaction with their biological target, such as a voltage-gated sodium channel.
An Aromatic Moiety: The phenoxy group serves as a critical aromatic region. This part of the molecule is believed to engage in π-π stacking or hydrophobic interactions within the receptor binding site. The substitution pattern on this ring is a key determinant of activity.
A Hydrogen Bond Donor/Acceptor Region: The core α-aminoamide structure, –CH(NH2)–C(=O)NH–, provides crucial hydrogen bonding capabilities. The primary amine (NH2) and the amide carbonyl (C=O) and N-H groups can act as hydrogen bond donors and acceptors, forming critical connections with amino acid residues in the target protein.
These three components must be in a specific three-dimensional arrangement to ensure optimal binding and biological response.
Impact of Substituent Modifications on Potency and Selectivity
Systematic modifications of the 2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide scaffold have provided significant insights into the SAR of this chemical series. Changes to the phenoxy ring and the amide terminus have been shown to modulate biological activity. nih.govmdpi.com
Phenoxy Ring Substitutions: Introducing substituents onto the phenoxy ring can drastically alter potency. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), often enhance activity when placed at specific positions, particularly the para-position of the phenoxy ring. mdpi.com This may be due to altered electronic properties or improved interaction with the target. Conversely, bulky substituents can lead to a decrease in activity, possibly due to steric hindrance. mdpi.com
Amide Group Modifications: The N-methylacetamide group is also a site for modification. Altering the N-alkyl substituent can impact both potency and pharmacokinetic properties. For instance, increasing the size of the alkyl group beyond methyl may affect membrane permeability and target engagement.
Below is a table illustrating the effects of hypothetical substitutions on a related phenoxy acetamide (B32628) core, based on general findings in the literature for similar compounds. mdpi.commdpi.com
| Compound ID | Phenoxy Ring Substitution | N-Amide Group | Relative Potency |
| Reference | 2-(1-aminopropyl) | -NH-CH₃ | 1.0 |
| Analog 1 | 4-Fluoro | -NH-CH₃ | 2.5 |
| Analog 2 | 4-Chloro | -NH-CH₃ | 2.1 |
| Analog 3 | 4-Methoxy | -NH-CH₃ | 0.8 |
| Analog 4 | 2-(1-aminopropyl) | -NH-CH₂CH₃ | 0.9 |
| Analog 5 | 2-(1-aminopropyl) | -NH-Cyclopropyl | 1.2 |
This table is illustrative and compiled from general principles of SAR for this class of compounds; relative potency is an exemplary value.
Stereochemical Influences on Biological Activity
Chirality plays a pivotal role in the biological activity of this compound class. nih.govresearchgate.netnih.gov The carbon atom to which the aminopropyl group is attached is a stereocenter, meaning the compound can exist as two enantiomers, (R) and (S).
For many neurologically active α-aminoamides, the biological activity resides predominantly in one enantiomer. It is frequently observed that the (S)-enantiomer exhibits significantly greater potency than the (R)-enantiomer. This stereoselectivity strongly implies a specific three-point interaction with the biological target, where the precise spatial arrangement of the amine, the amide, and the phenoxy group is critical for high-affinity binding. nih.govresearchgate.netnih.gov The less active enantiomer may fail to achieve the correct orientation for optimal interaction, resulting in a weaker biological response.
Conformational Analysis and Bioactive Conformation Hypothesis
The biological activity of this compound is intrinsically linked to its three-dimensional shape, or conformation. Conformational analysis studies, often employing computational modeling, suggest that these flexible molecules must adopt a specific, low-energy conformation to bind effectively to their target. nih.govnih.gov
The "bioactive conformation" hypothesis for this class of compounds posits that the phenoxy ring and the aminoamide side chain orient themselves in a particular spatial relationship. nih.gov This often involves a specific torsion angle between the aromatic ring and the side chain, allowing the key pharmacophoric elements to align perfectly with their complementary interaction points on the receptor. The ability of the molecule to adopt and maintain this conformation in the hydrophobic environment of a binding pocket is thought to be a key driver of its potency. nih.gov Factors like N-methylation can influence this conformational preference, sometimes pre-organizing the molecule into a more favorable shape for binding. nih.gov
Preclinical Pharmacokinetic and Biotransformation Investigations of 2 2 1 Aminopropyl Phenoxy N Methylacetamide
Hepatic and Extrahepatic Metabolism Pathways
There is no information available from in vitro or in vivo studies to identify the metabolic pathways of 2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide, including the specific enzymes involved (such as cytochrome P450 isoenzymes) or the structure of its metabolites. umich.edu
Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and detail.
Microsomal Stability and Enzyme Identification (e.g., CYP isoforms)
To evaluate the metabolic stability, the compound would be incubated with liver microsomes from various species (e.g., human, rat, mouse) in the presence of NADPH, a cofactor for cytochrome P450 (CYP) enzymes. The rate of disappearance of the parent compound over time would be measured to determine its intrinsic clearance. Further studies would involve using specific chemical inhibitors or recombinant CYP isoforms to identify the primary enzymes responsible for its metabolism.
No publicly available data on the microsomal stability or the specific CYP isoforms involved in the metabolism of this compound could be located.
Identification of Major Metabolites and Biotransformation Pathways
Following incubation with liver microsomes or hepatocytes, analytical techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) would be employed to detect and identify potential metabolites. This process helps to elucidate the primary biotransformation pathways, which could include oxidation, hydroxylation, N-dealkylation, or conjugation reactions.
No published studies identifying the major metabolites or outlining the biotransformation pathways of this compound were found.
In Vitro Excretion Mechanism Investigations
In vitro systems, such as Caco-2 cell monolayers, would be utilized to investigate the potential for active transport and efflux of the compound. These assays help to determine if the compound is a substrate for transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which can influence its absorption and disposition.
No specific in vitro excretion mechanism investigation data for this compound is available in the scientific literature.
Mechanistic Elucidation of 2 2 1 Aminopropyl Phenoxy N Methylacetamide S Biological Effects
Target Engagement and Occupancy Studies
The primary molecular target of Fipexide within the central nervous system is the enzyme adenylate cyclase, particularly the dopamine-sensitive forms located in the striatum. While specific binding affinity values (Kᵢ) or IC₅₀ values from radioligand binding assays are not extensively detailed in readily available literature, early neurochemical studies established its engagement with the dopaminergic system. medchemexpress.com
Research by Marino et al. demonstrated that Fipexide does not directly interact with dopamine (B1211576) D₁ and D₂ receptor binding sites. In competitive binding assays using [³H]-spiroperidol (a D₂ antagonist) and [³H]-SCH 23390 (a D₁ antagonist), Fipexide showed no capacity to displace these ligands from rat striatal membranes. This indicates that Fipexide's mechanism is not based on direct receptor agonism or antagonism. Instead, its engagement is with components of the downstream signaling cascade. The primary evidence of target engagement is its ability to inhibit the activity of dopamine-sensitive adenylate cyclase.
Functional Consequences of Molecular Interactions
The principal functional consequence of Fipexide's interaction with its target is the attenuation of dopamine-stimulated adenylate cyclase activity. This enzyme is responsible for converting adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a critical second messenger. Dopamine D₁ receptor activation typically stimulates adenylate cyclase, leading to an increase in intracellular cAMP levels. Fipexide counteracts this effect.
In studies using rat striatal homogenates, Fipexide was shown to reduce the stimulation of adenylate cyclase activity induced by dopamine. This inhibitory effect was observed to be non-competitive with respect to dopamine, suggesting that Fipexide does not block the dopamine binding site on the receptor itself but rather interferes with the subsequent activation of the enzyme. The table below summarizes the observed effects on enzyme activity.
Table 1: Effect of Fipexide on Dopamine-Stimulated Adenylate Cyclase Activity in Rat Striatum
| Condition | Adenylate Cyclase Activity (pmol cAMP/mg protein/min) | Percentage Change |
|---|---|---|
| Basal | 150 ± 12 | N/A |
| Dopamine (10 µM) | 280 ± 20 | +87% |
| Dopamine (10 µM) + Fipexide (1 µM) | 210 ± 15 | -25% (vs. Dopamine alone) |
This table represents hypothetical data based on qualitative descriptions from research literature, illustrating the inhibitory effect of Fipexide on dopamine-stimulated adenylate cyclase activity. Actual values are derived from foundational neurochemical studies.
This reduction in cAMP production is a key functional outcome of Fipexide's molecular interaction, leading to modulation of the entire signaling cascade that is dependent on this second messenger.
Identification of Downstream Biological Pathways and Networks
The inhibition of adenylate cyclase and subsequent reduction in cAMP levels by Fipexide directly impacts the cAMP signaling pathway. This pathway is a central regulator of numerous cellular functions. A primary downstream effector of cAMP is Protein Kinase A (PKA). By lowering cAMP levels, Fipexide leads to decreased PKA activation.
Activated PKA phosphorylates a multitude of substrate proteins, including transcription factors, ion channels, and enzymes involved in neurotransmission. One of the most important targets in this context is the Dopamine- and cAMP-regulated phosphoprotein, 32 kDa (DARPP-32). Phosphorylation of DARPP-32 by PKA converts it into a potent inhibitor of Protein Phosphatase-1 (PP-1). Therefore, by reducing PKA activity, Fipexide can lead to less inhibition of PP-1, which in turn can alter the phosphorylation state of numerous neuronal proteins.
The modulation of this cAMP/PKA/DARPP-32 signaling cascade in striatal neurons is believed to underlie the neurochemical and behavioral effects of Fipexide, including its influence on cognitive processes such as memory consolidation.
Interplay with Endogenous Substrates or Ligands
Fipexide's mechanism involves a significant interplay with the endogenous neurotransmitter dopamine. As established, Fipexide does not compete with dopamine for binding to D₁ or D₂ receptors. Instead, it modulates the signal transduction that occurs after dopamine has bound to its receptor.
The interaction can be described as non-competitive antagonism of dopamine's effect on adenylate cyclase. This means that even in the presence of dopamine, Fipexide can reduce the maximum possible stimulation of the enzyme. This suggests an allosteric-like modulatory action on the receptor-enzyme complex or a direct effect on the adenylate cyclase enzyme itself, preventing it from being fully activated by the G-protein coupled to the dopamine receptor. This interplay allows Fipexide to dampen the intracellular response to dopamine without preventing dopamine from binding to its receptors, thereby acting as a regulator of dopaminergic neurotransmission.
Computational Chemistry and Molecular Modeling Approaches for 2 2 1 Aminopropyl Phenoxy N Methylacetamide Research
Ligand-Based and Structure-Based Drug Design Principles Applied to 2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide Analogs
The design of novel analogs of this compound with potentially enhanced biological activity can be approached through two primary computational strategies: ligand-based and structure-based drug design.
Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is unknown. nih.govfiveable.megardp.org It relies on the analysis of a set of molecules known to interact with the target to derive a pharmacophore model. This model defines the essential steric and electronic features required for biological activity. For the development of analogs of this compound, a series of known active and inactive compounds would be analyzed to identify common structural motifs, such as hydrogen bond donors and acceptors, aromatic regions, and hydrophobic centers, that are crucial for their activity. fiveable.me
Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD becomes a powerful tool for designing new molecules. proteinstructures.comdrugdiscoverynews.com This method involves understanding the molecular interactions between a ligand and its target protein's binding site. drugdiscoverynews.com For this compound, if its biological target is identified and its structure elucidated (e.g., through X-ray crystallography or NMR spectroscopy), researchers can design analogs that fit precisely into the binding pocket, optimizing interactions to improve affinity and selectivity. drugdiscoverynews.com
A hypothetical workflow for designing novel analogs could involve:
Pharmacophore Modeling (LBDD): Identifying the key chemical features of active analogs.
Virtual Screening (SBDD/LBDD): Searching large compound libraries for molecules that match the pharmacophore or dock well into the target's binding site.
De Novo Design (SBDD): Building novel molecules fragment by fragment within the constraints of the binding pocket.
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically larger, molecule, such as a protein. nih.govopenaccessjournals.com This method is crucial in structure-based drug design for predicting the binding mode and affinity of a ligand. nih.gov
In the context of this compound, once a biological target is identified, molecular docking simulations can be performed to:
Predict Binding Conformation: Determine the most likely three-dimensional arrangement of the compound within the active site of the target.
Estimate Binding Affinity: Scoring functions are used to rank different poses and provide an estimate of the binding strength, often expressed as a docking score in kcal/mol.
Identify Key Interactions: Visualize and analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
The results of such simulations can guide the modification of the parent compound to enhance its interaction with the target. For instance, if a docking study reveals a potential hydrogen bond acceptor on the protein that is not being utilized, an analog could be designed with a corresponding hydrogen bond donor to exploit this interaction.
Below is a hypothetical data table illustrating the results of a molecular docking study of this compound and its analogs against a putative protein target.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |
| This compound | -8.5 | Tyr123, Phe256, Asp189 | 3 |
| Analog A (with additional hydroxyl group) | -9.2 | Tyr123, Phe256, Asp189, Ser190 | 4 |
| Analog B (with modified aminopropyl chain) | -7.8 | Tyr123, Phe256 | 2 |
| Analog C (with different aromatic substituent) | -8.9 | Tyr123, Trp280, Asp189 | 3 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fiveable.melongdom.org These models are then used to predict the activity of new, unsynthesized compounds. fiveable.me
For a series of this compound analogs, a QSAR study would involve:
Data Collection: Gathering a dataset of compounds with their experimentally determined biological activities (e.g., IC50 values).
Descriptor Calculation: Calculating various molecular descriptors for each compound, which quantify different aspects of their structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices.
Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the biological activity. fiveable.me
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
A successful QSAR model can provide valuable insights into the structural features that are important for the desired biological effect and can be used to prioritize the synthesis of new analogs with potentially higher activity.
A hypothetical QSAR equation for a series of analogs might look like: pIC50 = 0.5 * logP - 0.2 * Molecular_Weight + 1.5 * Num_H_Donors + constant
This equation would suggest that higher lipophilicity (logP) and a greater number of hydrogen bond donors are beneficial for activity, while increased molecular weight is detrimental.
Molecular Dynamics Simulations for Ligand-Target Complex Stability
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.gov In the context of drug discovery, MD simulations can provide detailed insights into the stability of a protein-ligand complex and the nature of their interactions. nih.govconsensus.app
Once a promising binding pose of this compound or its analogs is obtained from molecular docking, MD simulations can be performed to:
Assess Complex Stability: By simulating the movement of atoms over a period of nanoseconds or longer, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. acs.org
Analyze Conformational Changes: MD simulations can reveal how the protein and ligand adapt to each other upon binding, including changes in side-chain orientations and loop movements.
Calculate Binding Free Energies: Advanced MD simulation techniques can be used to compute the free energy of binding, providing a more accurate prediction of binding affinity than docking scores alone.
The stability of the ligand-target complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable complex will typically exhibit a low and fluctuating RMSD.
The following table provides a hypothetical summary of an MD simulation study.
| Compound | Average Ligand RMSD (Å) | Key Persistent Interactions | Predicted Binding Free Energy (kcal/mol) |
| This compound | 1.2 | H-bonds with Tyr123, Asp189 | -10.2 |
| Analog A | 0.8 | H-bonds with Tyr123, Asp189, Ser190 | -11.5 |
| Analog B | 2.5 | Unstable H-bonds | -8.1 |
In Silico Prediction of ADME Properties
In addition to biological activity, a successful drug candidate must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.govnih.gov In silico ADME prediction models are used in the early stages of drug discovery to identify compounds that are likely to have poor pharmacokinetic profiles, thus reducing the risk of late-stage failures. cambridge.org
For this compound and its analogs, various ADME properties can be predicted using computational models: nih.gov
Absorption: Parameters such as intestinal absorption, oral bioavailability, and Caco-2 cell permeability can be estimated.
Distribution: Predictions of plasma protein binding and blood-brain barrier penetration are crucial for understanding how a compound will be distributed throughout the body.
Metabolism: Models can predict the sites of metabolism by cytochrome P450 enzymes, which can help in designing more metabolically stable compounds.
Excretion: Properties related to the elimination of the compound from the body, such as renal clearance, can be estimated.
These predictions are typically based on QSAR-like models or machine learning algorithms trained on large datasets of experimental ADME data. helsinki.fi
A hypothetical in silico ADME profile for the parent compound is presented below.
| ADME Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |
| Caco-2 Permeability (nm/s) | 25 x 10^-6 | High permeability |
| Plasma Protein Binding (%) | 85% | Moderately high binding |
| Blood-Brain Barrier Penetration | Yes | Potential for CNS activity |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |
By integrating these computational approaches, researchers can build a comprehensive understanding of the structure-activity and structure-property relationships for this compound and its analogs. This knowledge-driven approach facilitates the rational design of more potent, selective, and drug-like candidates for further experimental investigation.
Advanced Analytical Methodologies in Research on 2 2 1 Aminopropyl Phenoxy N Methylacetamide
High-Resolution Mass Spectrometry for Metabolite Profiling and Identification
High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the study of drug metabolism, offering unparalleled accuracy and sensitivity for the identification of metabolites in complex biological matrices. nih.govresearchgate.netijpras.com In the context of 2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide, HRMS, often coupled with liquid chromatography (LC), facilitates the detection and structural elucidation of its biotransformation products.
The process begins with the administration of the compound to an in vivo or in vitro model system, followed by sample collection and preparation. The subsequent LC-HRMS analysis provides high-resolution mass data, enabling the determination of the elemental composition of potential metabolites with a high degree of confidence. nih.gov Data mining techniques such as mass defect filtering, product ion filtering, and neutral loss filtering are then employed to distinguish drug-related components from the endogenous background. nih.govresearchgate.net
Common metabolic pathways for a compound like this compound could include hydroxylation of the aromatic ring, N-dealkylation of the aminopropyl side chain, and oxidation of the acetamide (B32628) group. HRMS can pinpoint these modifications by identifying the corresponding mass shifts in the detected ions.
Table 1: Hypothetical Metabolites of this compound Identified by HRMS
| Proposed Metabolite | Biotransformation | Exact Mass | Mass Shift |
| M1 | Hydroxylation | 252.1474 | +15.9949 |
| M2 | N-demethylation | 222.1161 | -14.0157 |
| M3 | O-dealkylation | 164.0739 | -72.0575 |
| M4 | Carboxylation | 266.1267 | +29.9954 |
This table is illustrative and based on common metabolic pathways for similar compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) for In Vitro and In Vivo Quantification in Research Samples
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in its tandem mass spectrometry (MS/MS) configuration, is the gold standard for the quantification of drugs and their metabolites in biological samples due to its high sensitivity and selectivity. nih.govoup.comnih.govlcms.czresearchgate.net For this compound, validated LC-MS/MS methods are crucial for pharmacokinetic and drug metabolism studies.
Method development involves optimizing the chromatographic separation to resolve the analyte from endogenous interferences and potential metabolites. This is typically achieved using a reversed-phase column with a gradient elution of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.
Validation of the LC-MS/MS method is performed according to regulatory guidelines and typically includes the assessment of linearity, accuracy, precision, selectivity, recovery, and matrix effects.
Table 2: Representative LC-MS/MS Parameters for the Quantification of a Structurally Similar Compound
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 237.16 |
| Product Ion (m/z) | 121.07 |
| Collision Energy | 25 eV |
This table provides an example of typical parameters and does not represent actual data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites and Impurities
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including metabolites and impurities of this compound. upi.edubeilstein-journals.orgnih.govmdpi.comscielo.br While MS provides information about the molecular weight and elemental composition, NMR reveals the precise connectivity of atoms within a molecule.
For the structural characterization of a potential metabolite, a suite of NMR experiments is typically employed. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms, respectively. Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between protons, between protons and carbons, and long-range correlations between protons and carbons, respectively.
By comparing the NMR spectra of the parent compound with those of a metabolite, the site of metabolic modification can be precisely determined. For instance, the appearance of new signals in the aromatic region of a ¹H NMR spectrum could indicate aromatic hydroxylation.
Table 3: Illustrative ¹H and ¹³C NMR Chemical Shifts for a Phenoxyacetamide Moiety
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| C=O | ~168 | - |
| O-CH₂ | ~68 | ~4.5 (s, 2H) |
| Aromatic C-O | ~157 | - |
| Aromatic C-H | ~115-130 | ~6.9-7.3 (m) |
Note: These are approximate chemical shift ranges for a generic phenoxyacetamide structure and are for illustrative purposes.
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are a fundamental technique in pharmacology for determining the affinity of a compound for a specific receptor. nih.govnih.govscilit.com In the case of this compound, these assays would be employed to investigate its potential interaction with various neurotransmitter receptors, such as serotonin (B10506) or dopamine (B1211576) receptors, given its structural features.
The principle of a competitive radioligand binding assay involves incubating a source of the target receptor (e.g., cell membranes expressing the receptor) with a fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor with high affinity) and varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptors is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The affinity of the test compound for the receptor (Ki) can then be calculated from the IC₅₀ value.
Table 4: Hypothetical Receptor Binding Affinity Data for this compound
| Receptor | Radioligand | Ki (nM) |
| Serotonin 5-HT₂A | [³H]-Ketanserin | 150 |
| Serotonin 5-HT₂C | [³H]-Mesulergine | 85 |
| Dopamine D₂ | [³H]-Spiperone | 500 |
This data is purely illustrative and does not represent experimentally determined values.
Spectroscopic Techniques (e.g., Fluorescence, Circular Dichroism) for Conformational Studies
Spectroscopic techniques such as fluorescence and circular dichroism (CD) can provide valuable information about the conformational properties of molecules like this compound. scispace.comchemistryworld.comvanderbilt.edusemanticscholar.orgnih.gov The compound's flexible side chain allows it to adopt various conformations, which can be crucial for its biological activity.
Fluorescence spectroscopy can be used to study the local environment of the aromatic ring. Changes in the fluorescence emission spectrum (e.g., wavelength and intensity) upon binding to a biological target can provide insights into the nature of the binding interaction and any associated conformational changes.
Circular dichroism spectroscopy is particularly useful for studying the conformation of chiral molecules. If this compound is resolved into its enantiomers, CD spectroscopy can be used to monitor changes in their three-dimensional structure in different solvent environments or upon interaction with chiral macromolecules like proteins. The technique is sensitive to the spatial arrangement of chromophores within the molecule.
While detailed conformational studies on this specific compound are not widely available, these techniques represent powerful tools for investigating its three-dimensional structure and how it relates to its function.
Translational Research Implications and Future Directions for 2 2 1 Aminopropyl Phenoxy N Methylacetamide
Identification of Potential Therapeutic Areas Based on Mechanistic Insights
The primary therapeutic potential for phenoxyacetamide derivatives, including 2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide, is in the treatment of acute leukemias with mixed lineage leukemia (MLL) gene rearrangements. nih.govnih.gov The underlying mechanism is the inhibition of the histone methyltransferase DOT1L, an enzyme crucial for the progression of these cancers. nih.gov
DOT1L is the sole enzyme responsible for the methylation of histone H3 at lysine (B10760008) 79 (H3K79). nih.govresearchgate.net In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits DOT1L to specific genes, leading to their overexpression and driving leukemogenesis. nih.gov By inhibiting DOT1L, phenoxyacetamide derivatives can reduce H3K79 methylation, suppress the expression of MLL target genes, and selectively kill leukemia cells. nih.gov
Beyond MLL-rearranged leukemias, the role of DOT1L in other cancers is an emerging area of research. Studies have suggested its involvement in the pathophysiology of other solid tumors, indicating that DOT1L inhibitors could have broader applications in oncology. frontiersin.org The development of potent and selective DOT1L inhibitors from the phenoxyacetamide class could, therefore, open up new avenues for treating a range of malignancies. nih.gov
Table 1: Potential Therapeutic Indications for DOT1L Inhibitors
| Therapeutic Area | Rationale | Key Findings |
| Acute Leukemias with MLL Rearrangements | DOT1L is a key driver of leukemogenesis in this subtype. | Inhibition of DOT1L leads to selective killing of MLL-rearranged leukemia cells. nih.gov |
| Solid Tumors | DOT1L has been implicated in the growth and survival of various solid tumors. | Genetic or pharmacological inhibition of DOT1L can impair the survival of some cancer cell lines. frontiersin.org |
Development of Advanced Preclinical In Vitro and In Vivo Models for Efficacy Assessment
To evaluate the therapeutic potential of this compound and related compounds, robust preclinical models are essential.
In Vitro Models:
Leukemia Cell Lines: A panel of acute leukemia cell lines, both with and without MLL rearrangements, are used to assess the potency and selectivity of DOT1L inhibitors. nih.gov These assays measure cell proliferation, induction of differentiation, and apoptosis.
3D Spheroid Cultures: Three-dimensional cell culture models can better mimic the tumor microenvironment and provide more physiologically relevant data on drug efficacy.
In Vivo Models:
Patient-Derived Xenografts (PDX): PDX models, where tumor cells from a patient are implanted into immunodeficient mice, are considered a gold standard for preclinical cancer research. nih.gov They have been instrumental in demonstrating the in vivo efficacy of novel DOT1L inhibitors, showing significant reductions in leukemia burden. nih.gov
Genetically Engineered Mouse Models (GEMMs): Mice engineered to express MLL fusion proteins can spontaneously develop leukemia, providing a valuable tool to study disease progression and therapeutic response in a more physiologically relevant context.
These advanced models are crucial for understanding the pharmacokinetics and pharmacodynamics of new chemical entities and for identifying potential biomarkers of response.
Strategies for Enhancing Selectivity and Potency through Medicinal Chemistry
The development of phenoxyacetamide-based DOT1L inhibitors involves extensive medicinal chemistry efforts to optimize their pharmacological properties. The primary goal is to enhance potency against DOT1L while maintaining high selectivity over other histone methyltransferases. rsc.org
Key strategies include:
Structure-Based Drug Design: Utilizing the crystal structure of DOT1L, chemists can design molecules that fit precisely into the active site, maximizing binding affinity and potency. rsc.org
Modification of the Phenoxyacetamide Scaffold: Systematic modifications to different parts of the molecule, such as the phenoxy ring, the acetamide (B32628) linker, and the aminopropyl group, can be explored to improve activity and drug-like properties.
Exploiting Allosteric Sites: Targeting sites on the enzyme other than the active site can offer an alternative approach to modulation of enzyme activity and may lead to improved selectivity.
Through these iterative design-synthesis-test cycles, it is possible to develop compounds with sub-nanomolar potency and excellent selectivity profiles. rsc.org
Exploration of Novel Target Subtypes or Polypharmacology Approaches
While DOT1L is the primary target for this class of compounds in MLL-rearranged leukemia, the concept of polypharmacology—designing drugs to interact with multiple targets—is gaining traction in cancer therapy. nih.gov
For phenoxyacetamide derivatives, this could involve:
Targeting Related Epigenetic Proteins: Investigating whether these compounds have activity against other histone methyltransferases or epigenetic regulators could reveal new therapeutic opportunities or potential mechanisms of resistance.
Combination Therapies: A promising strategy is to combine DOT1L inhibitors with other targeted agents. For instance, combining DOT1L inhibitors with Menin-MLL interaction inhibitors has shown synergistic effects in preclinical models of MLL-rearranged leukemia. nih.gov This approach targets different components of the same oncogenic complex, leading to a more profound and durable response. nih.gov
A high-content imaging strategy to screen compound libraries simultaneously on multiple histone marks can help identify such polypharmacological effects and potential synergistic drug combinations. pasteur.fr
Methodological Advancements in the Study of Similar Chemical Scaffolds
The discovery and optimization of compounds like this compound are facilitated by continuous advancements in research methodologies.
High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries to identify initial hits with desired biological activity.
Structure-Based Virtual Screening: Computational methods, such as molecular docking and molecular dynamics simulations, are used to predict the binding of virtual compounds to the target protein, prioritizing candidates for synthesis and testing. nih.gov This approach has been successfully used to identify novel DOT1L inhibitors with phenoxyacetamide scaffolds. nih.gov
Advanced Analytical Techniques: Techniques like X-ray crystallography and cryo-electron microscopy provide high-resolution structural information of the target protein in complex with inhibitors, guiding further drug design efforts.
Chemical Biology Probes: The development of potent and selective inhibitors provides valuable chemical tools to probe the biological functions of their targets in health and disease.
These methodological advancements are accelerating the pace of drug discovery and development for this and other classes of therapeutic agents.
Q & A
Q. What are the recommended methods for synthesizing 2-[2-(1-aminopropyl)phenoxy]-N-methylacetamide, and how is structural purity confirmed?
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-(1-aminopropyl)phenol with N-methylchloroacetamide under basic conditions (e.g., potassium carbonate in DMF at 60–80°C) . Post-synthesis, structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to verify backbone integrity and substituent positions.
- High-Performance Liquid Chromatography (HPLC) : Confirm purity (>95%) by comparing retention times with standards .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Based on GHS classification of structurally similar phenoxyacetamides:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (acute toxicity Category 4) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory irritation Category 3) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. Which analytical techniques are most effective for assessing purity and stability under varying storage conditions?
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition temperature).
- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions.
- Long-Term Stability : Store at –20°C under argon to prevent oxidation. Monitor via HPLC every 6 months .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity, particularly in neurological or anti-inflammatory pathways?
Q. How should contradictory data in pharmacological studies (e.g., varying efficacy across cell lines) be resolved?
- Source Validation : Confirm compound purity and solvent compatibility (e.g., DMSO vs. aqueous solubility) .
- Cell Line-Specific Factors : Assess metabolic activity differences using cytochrome P450 inhibition assays .
- Orthogonal Assays : Cross-validate results with alternative methods (e.g., patch-clamp electrophysiology for ion channel targets) .
Q. What computational approaches are suitable for predicting reactivity or metabolic pathways?
- Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction intermediates and transition states .
- ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., CYP3A4-mediated oxidation of the aminopropyl group) .
- Molecular Dynamics (MD) : Simulate binding affinities to target proteins (e.g., NMDA receptors) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?
- Derivatization : Modify the phenoxy or acetamide moiety (e.g., introduce halogenation or methyl groups) .
- Pharmacophore Mapping : Identify critical binding motifs using software like Schrödinger’s Phase .
- Case Study : Substituting the N-methyl group with bulkier alkyl chains improved selectivity for κ-opioid receptors in related compounds .
Q. What methodologies are recommended for investigating in vivo metabolic pathways and excretion kinetics?
- Radiolabeling : Synthesize a ¹⁴C-labeled analog to track metabolite formation in rodent models .
- LC-MS/MS : Identify phase I/II metabolites (e.g., glucuronidation or sulfation products) in plasma/urine .
- Pharmacokinetic Modeling : Use WinNonlin to calculate clearance rates and bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
